

Natural occurrence of 3-Methyl-1H-pyrrole derivatives

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Compound of Interest					
Compound Name:	3-Methyl-1H-pyrrole				
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An In-depth Technical Guide on the Natural Occurrence of 3-Methyl-1H-pyrrole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a privileged scaffold in a vast array of biologically active molecules.[1][2][3][4][5] While the parent 1H-pyrrole is not commonly found in nature, its substituted derivatives are integral components of numerous primary and secondary metabolites.[1][6] These structures are cornerstones in vital biological molecules, including heme, chlorophyll, and vitamin B12, where they form complex tetrapyrrole macrocycles.[2][5][6]

Among the myriad of substituted pyrroles, **3-methyl-1H-pyrrole** derivatives represent a significant subclass. These compounds are found in diverse natural sources, from marine invertebrates and microbes to food volatiles, and exhibit a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the natural occurrence of **3-methyl-1H-pyrrole** derivatives, their biosynthetic origins, and the experimental methodologies employed for their isolation and characterization, tailored for researchers in medicinal chemistry and drug discovery.

Natural Sources of 3-Methyl-1H-pyrrole Derivatives



The natural distribution of **3-methyl-1H-pyrrole** and its derivatives is widespread, with a particularly rich concentration in marine ecosystems.

Marine Organisms

The marine environment is a prolific source of structurally unique and biologically active pyrrole alkaloids.

- Marine Sponges: Sponges are a well-documented source of complex pyrrole-containing alkaloids. Species from genera such as Dactylia, Cliona, and lotrochota produce a variety of these compounds, including the lamellarins, storniamides, and denigrins, many of which feature substituted pyrrole cores.[2][7][8][9] These metabolites are often involved in the sponge's chemical defense mechanisms.
- Marine Microorganisms: Marine-derived fungi and bacteria, particularly from the genera
 Aspergillus, Penicillium, and Streptomyces, are significant producers of pyrrole derivatives.
 [7][10] A notable example is the marinopyrrole family of antibiotics, isolated from marine
 Streptomyces species, which feature a distinct 1,3'-bipyrrole structure and exhibit potent
 activity against resistant bacteria.[10][11] Halogenated and methylated pyrroles are common
 secondary metabolites from these microbes.[11]
- Ascidians: Marine ascidians (tunicates) of the genus Didemnum and Polycitor are known to sequester or produce lamellarin-type alkaloids, which are characterized by a 3,4diarylpyrrole-2,5-dione scaffold.[9]

Terrestrial Organisms & Other Sources

While marine sources are predominant, **3-methyl-1H-pyrrole** derivatives are also found in other environments.

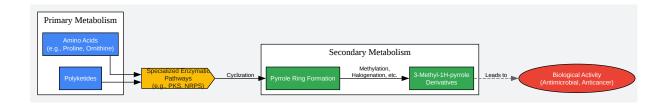
- Insects: Certain pyrrole derivatives serve as pheromones or defensive compounds in insects.[12] Their biosynthesis often involves the modification of primary metabolic pathways like fatty acid or amino acid metabolism to produce species-specific signaling molecules.[12]
- Food and Volatile Compounds: Simple pyrroles are known contributors to the aroma and flavor of cooked foods. Specifically, 3-methyl-1H-pyrrole has been identified as a volatile



compound in cooked eggs.[13] It has also been detected as a volatile metabolite released by bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa.[13]

Biosynthesis and Signaling Pathways

The pyrrole core of these natural products is typically derived from primary metabolic precursors. In the biosynthesis of macrocyclic structures like porphyrins, the pyrrole unit originates from porphobilinogen.[6] For secondary metabolites, the pathways are more varied, often involving specialized enzymes that modify common building blocks like amino acids and polyketides to construct the pyrrole ring and its substituents.



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Caption: Conceptual overview of the biosynthetic origin of 3-methyl-pyrrole derivatives.

Quantitative and Bioactivity Data

While quantitative data on the natural abundance of specific **3-methyl-1H-pyrrole** derivatives in their source organisms is often scarce and highly variable, their biological activities have been extensively studied. The following table summarizes the reported activities for representative pyrrole derivatives from natural sources.



Compound Class / Derivative	Natural Source	Reported Biological Activity	Quantitative Metric (IC50/LC50/MIC)	Reference(s)
Marinopyrrole A	Marine Streptomyces sp. (Actinomycete)	Antibacterial (MRSA), Anticancer (McI- 1 inhibitor)	MIC: 0.7 - 2.9 μM (vs. Gram- positive bacteria)	[10],[11]
1-(4-benzyl-1H- pyrrol-3- yl)ethanone	Co-culture of marine fungi	Moderate toxicity against brine shrimp	LC50: 46.2 μM	[7]
Lamellarin-class Alkaloids	Marine Sponges, Ascidians	Anticancer (HIF- 1 inhibitor), Cytotoxicity	IC50: ~10-12 μM (HIF-1 inhibition)	[4]
Pyrrole-based Chalcones	Synthetic (Natural Product Inspired)	Antitubercular	MIC: 3.125 μg/mL (vs. M. tuberculosis)	[1]
2-amino-1- phenyl-4- (pyridin-4-yl- amino)-5-(p- tolyl)-1H-pyrrole- 3-carbonitrile	Synthetic (Natural Product Inspired)	Antibacterial (vs. Staphylococcus aureus), DNA Gyrase Inhibition	MIC: 0.008 μM (vs. S. aureus), IC50: 0.0236 pM (DNA Gyrase)	[11]

Experimental Protocols

The isolation and structural characterization of novel **3-methyl-1H-pyrrole** derivatives from natural sources follow a well-established workflow in natural product chemistry.

Isolation and Purification Workflow

A general protocol for the isolation of pyrrole derivatives from a marine sponge is as follows:

 Collection and Extraction: The source organism (e.g., marine sponge) is collected and lyophilized. The dried biomass is then exhaustively extracted with organic solvents, typically



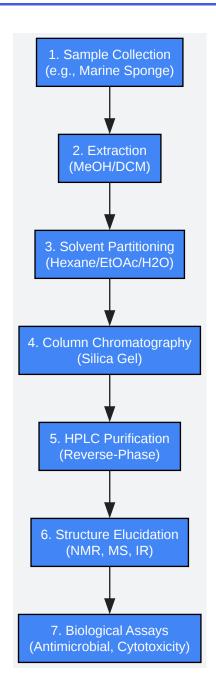




a mixture of methanol (MeOH) and dichloromethane (DCM).

- Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on polarity. A common scheme involves partitioning between hexane, ethyl acetate (EtOAc), and water.
- Chromatographic Separation: The resulting fractions are separated using a series of chromatographic techniques.
 - Column Chromatography: Initial separation is often performed on a silica gel column with a gradient of solvents (e.g., hexane to EtOAc).[10]
 - High-Performance Liquid Chromatography (HPLC): Fractions are further purified using normal-phase or reverse-phase HPLC to yield pure compounds.





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Caption: General experimental workflow for natural product isolation and characterization.

Structure Elucidation

The definitive structure of an isolated compound is determined using a combination of spectroscopic methods:



- Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass and, consequently, the molecular formula of the compound.[8]
- Nuclear Magnetic Resonance (NMR): A suite of NMR experiments is crucial for structural assignment.
 - ¹H and ¹³C NMR: Identify the proton and carbon environments in the molecule.[8][14]
 - 2D NMR (COSY, HSQC, HMBC): Establish connectivity between protons and carbons to build the molecular scaffold.[8] Due to the often proton-deficient nature of these aromatic scaffolds, long-range correlation experiments like ¹H-¹⁵N HMBC can be critical.[8]
- Infrared (IR) Spectroscopy: Used to identify key functional groups such as carbonyls (C=O), hydroxyls (O-H), and amines (N-H).[14][15]
- Elemental Analysis: Provides the percentage composition of C, H, N, and other elements, serving as a confirmation of the molecular formula.[15][16]

Synthetic Confirmation

The proposed structure of a novel natural product is often confirmed through total synthesis. Established synthetic methods for creating the pyrrole core, such as the Paal-Knorr, Hantzsch, or Barton-Zard syntheses, are frequently employed.[3][6][17]

Example Synthetic Step: Preparation of an N-aryl-pyrrole derivative[18]

A general procedure for the synthesis of 3-acetyl-2-methyl-1-aryl-5-(2-nitrophenyl)-pyrrole involves the following:

- A solution of a diketone precursor (e.g., 2,3-furandione derivative) is prepared in acetic acid.
- The appropriate arylamine (1 equivalent) is added to the solution.
- The mixture is heated under reflux for 1-2 hours, with the reaction progress monitored by Thin-Layer Chromatography (TLC).



 After cooling, the reaction mixture is poured into crushed ice, causing the product to precipitate. The solid is then collected by filtration and purified, often by recrystallization.

Biological Activity Assays

To determine the pharmacological potential of purified compounds, various in vitro assays are conducted.

Example Protocol: Antimycobacterial Assay[1]

- Method: Microplate Alamar Blue Assay (MABA).
- Procedure:
 - The target organism, Mycobacterium tuberculosis H37Rv, is cultured.
 - The synthesized compounds are dissolved in DMSO to create stock solutions.
 - Two-fold serial dilutions of the compounds are prepared in a 96-well microplate.
 - A standardized inoculum of the bacteria is added to each well.
 - Plates are incubated for several days at 37°C.
 - Alamar Blue reagent is added to all wells, and the plates are re-incubated.
 - A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory
 Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.

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